2,2-Dimethoxycyclobutane-1-carboxylic acid

Description

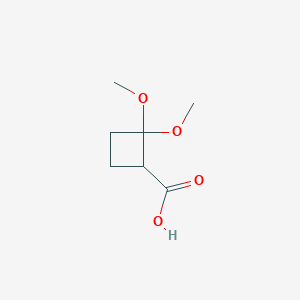

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethoxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-10-7(11-2)4-3-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRMABIZJLKMAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1936675-61-4 | |

| Record name | 2,2-dimethoxycyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dimethoxycyclobutane 1 Carboxylic Acid and Its Precursors

Strategies for Cyclobutane (B1203170) Ring Construction

The inherent ring strain of cyclobutanes necessitates specific synthetic strategies for their efficient construction. Key approaches include building the ring from acyclic precursors through alkylation reactions or forming the carbocycle via cycloaddition.

Ring Formation via Intermolecular Alkylation Reactions

A foundational strategy for constructing the cyclobutane framework involves the reaction of a malonate derivative with a suitable dihaloalkane. This method, a variation of the malonic ester synthesis, builds the ring through two sequential nucleophilic substitution reactions.

The process typically begins with the deprotonation of a dialkyl malonate, such as diethyl malonate, using a strong base like sodium ethoxide to form a stabilized enolate. This enolate then acts as a nucleophile, attacking a 1,3-dihaloalkane (e.g., 1,3-dibromopropane) in an SN2 reaction. An intramolecular SN2 reaction follows, where the second acidic proton on the malonate is removed, and the resulting carbanion displaces the second halide to close the four-membered ring. This sequence yields a cyclobutane-1,1-dicarboxylate. georganics.skorgsyn.org Subsequent hydrolysis of the ester groups with a strong base (e.g., potassium hydroxide), followed by acidification and heating, results in the decarboxylation of the geminal diacid to afford cyclobutanecarboxylic acid, a key precursor. chemicalbook.comwikipedia.org

Table 1: Synthesis of Cyclobutanecarboxylic Acid via Malonic Ester Condensation

This table outlines the multi-step synthesis of a key precursor, cyclobutanecarboxylic acid, starting from diethyl malonate and 1,3-dibromopropane.

| Step | Reactants | Reagents & Conditions | Product |

| 1. Cyclization | Diethyl malonate, 1,3-Dibromopropane | Sodium ethoxide in ethanol | Diethyl cyclobutane-1,1-dicarboxylate |

| 2. Hydrolysis | Diethyl cyclobutane-1,1-dicarboxylate | Potassium hydroxide (B78521), water/ethanol, reflux | Cyclobutane-1,1-dicarboxylic acid |

| 3. Decarboxylation | Cyclobutane-1,1-dicarboxylic acid | Heat (~160-170 °C) | Cyclobutanecarboxylic acid |

Photochemical [2+2] cycloaddition is a powerful and direct method for the synthesis of cyclobutane rings. orgsyn.org This reaction involves the union of two alkene components under photochemical conditions to form a four-membered ring. To synthesize a precursor for 2,2-dimethoxycyclobutane-1-carboxylic acid, a ketene (B1206846) acetal (B89532), such as 1,1-dimethoxyethene (B1580634), can be reacted with an electron-deficient alkene.

For instance, the photocycloaddition of 1,1-dimethoxyethene with an acrylic acid derivative (e.g., acrylonitrile (B1666552) or methyl acrylate) would directly generate a cyclobutane ring bearing the required substituents at positions 1 and 2. The reaction proceeds by photoexcitation of one of the alkene partners, leading to a diradical intermediate that subsequently collapses to form the cyclobutane ring. This approach has the advantage of installing the key functional groups in a single, atom-economical step. The resulting product, such as 2,2-dimethoxycyclobutane-1-carbonitrile, can then be hydrolyzed to the target carboxylic acid.

Table 2: Representative Photochemical [2+2] Cycloaddition

This table illustrates a potential [2+2] cycloaddition reaction to form a direct precursor to the target molecule.

| Reactant 1 | Reactant 2 | Conditions | Product |

| 1,1-Dimethoxyethene | Acrylonitrile | UV irradiation (hν), sensitizer (B1316253) (e.g., acetone) | 2,2-Dimethoxycyclobutane-1-carbonitrile |

Functionalization of Existing Cyclobutane Cores

An alternative synthetic approach involves modifying an already-formed cyclobutane ring to introduce the desired methoxy (B1213986) and carboxylic acid functionalities.

This strategy focuses on introducing the carboxylic acid group onto a cyclobutane precursor that already contains the 2,2-dimethoxy moiety. A plausible precursor for this transformation is 2,2-dimethoxycyclobutylmethanol. This primary alcohol can be oxidized to the corresponding carboxylic acid.

A variety of modern, mild oxidation methods are available for this transformation. For instance, a two-step, one-pot procedure using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with sodium hypochlorite (B82951) (NaOCl) to form the intermediate aldehyde, followed by oxidation with sodium chlorite (B76162) (NaClO₂), is effective for converting primary alcohols to carboxylic acids without harsh conditions. nih.gov This method is compatible with sensitive functional groups, making it suitable for complex molecules. nih.gov Other reagents, such as chromium trioxide with periodic acid or potassium dichromate in sulfuric acid, can also achieve this transformation, though under more forceful conditions. organic-chemistry.orglibretexts.orgchemguide.co.uk

Table 3: Oxidation of a Cyclobutane Precursor

This table shows a potential oxidation step to form the final carboxylic acid group.

| Starting Material | Reagents & Conditions | Product |

| 2,2-Dimethoxycyclobutylmethanol | 1. TEMPO (cat.), NaOCl 2. NaClO₂, NaH₂PO₄ in MeCN/H₂O | This compound |

This approach involves the conversion of a ketone functional group on a cyclobutane ring into the geminal dimethoxy group (a dimethyl ketal). A suitable starting material for this route would be a derivative of 2-oxocyclobutane-1-carboxylic acid, such as ethyl 2-oxocyclobutane-1-carboxylate.

The formation of the dimethyl ketal is typically achieved through an acid-catalyzed reaction with methanol (B129727). youtube.comvaia.comlibretexts.org The cyclobutanone (B123998) precursor is dissolved in an excess of methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added. The reaction establishes an equilibrium that is driven toward the ketal product by the large excess of methanol, often with the removal of water. The resulting product, ethyl 2,2-dimethoxycyclobutane-1-carboxylate, can then be hydrolyzed to the final target acid. This method is a standard procedure for the protection of ketones and is highly effective for preparing the 2,2-dimethoxy functionality.

Table 4: Ketalization of a Cyclobutanone Precursor

This table details the conversion of a cyclobutanone to the desired 2,2-dimethoxy derivative.

| Starting Material | Reagents & Conditions | Product |

| Ethyl 2-oxocyclobutane-1-carboxylate | Methanol (excess), H₂SO₄ (catalytic) | Ethyl 2,2-dimethoxycyclobutane-1-carboxylate |

Introduction and Manipulation of Dimethoxy Moieties

The 2,2-dimethoxy group is a geminal-diether, also known as an acetal (or ketal, as it originates from a ketone). This functional group is typically introduced to protect a carbonyl group from unwanted reactions or to act as a precursor for other functionalities.

Acetalization is a fundamental and widely used method for the protection of aldehydes and ketones in organic synthesis. nih.govacs.org The formation of the 2,2-dimethoxycyclobutane moiety originates from a precursor containing a ketone at the C-2 position, namely a 2-oxocyclobutanecarboxylic acid derivative. The reaction involves treating the cyclobutanone with two equivalents of an alcohol in the presence of an acid catalyst. libretexts.orgopenstax.orglibretexts.org

The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org A molecule of alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate. openstax.orglibretexts.org In the acidic medium, the hydroxyl group of the hemiacetal is protonated, leading to the elimination of a water molecule and the formation of an oxonium ion. openstax.orglibretexts.org A second molecule of alcohol attacks this ion, and subsequent deprotonation yields the stable acetal. libretexts.org

For the synthesis of 2,2-dimethoxycyclobutane derivatives, the precursor ketone is reacted with methanol. To drive the reaction to completion, the water generated during the reaction must be removed, often by azeotropic distillation using a Dean-Stark apparatus or by using chemical drying agents. libretexts.orgopenstax.org The reaction is reversible, and the acetal can be hydrolyzed back to the ketone by treatment with aqueous acid. openstax.orglibretexts.org

| Catalyst | Solvent | Conditions | Purpose |

| Hydrochloric Acid (HCl) | Methanol | Anhydrous | Catalyst for acetal formation |

| Sulfuric Acid (H₂SO₄) | Methanol | Anhydrous | Strong acid catalyst |

| p-Toluenesulfonic acid (p-TsOH) | Toluene/Methanol | Dean-Stark trap | Catalyzes the reaction and allows for water removal |

Table 1: Common Conditions for Acetal Formation

The dimethoxy acetal group in this compound is generally stable under neutral and basic conditions, making it an effective protecting group during subsequent synthetic steps such as ester hydrolysis. researchgate.net However, its primary "interconversion" is the deprotection (hydrolysis) back to the parent carbonyl group. This manipulation is a key aspect of its use, allowing the carbonyl to be unmasked when needed.

This hydrolysis is achieved by treatment with aqueous acid, effectively reversing the formation process. openstax.org For instance, the related compound diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is hydrolyzed to 3-oxocyclobutanecarboxylic acid by refluxing with 20% HCl, which cleaves both the ester and the acetal groups. thieme-connect.de The reactivity of acetals under acidic conditions is a critical consideration in multi-step syntheses. While direct derivatization of the methoxy groups is less common than their role as a protecting moiety, the inherent ring strain of the cyclobutane structure can influence the reactivity of adjacent functional groups. researchgate.net

Carboxylic Acid Functional Group Installation and Interconversion

The carboxylic acid group is a key feature of the target molecule. Its synthesis is typically achieved either by the hydrolysis of a corresponding ester precursor or by the decarboxylation of a dicarboxylic acid derivative, which is a common outcome of synthetic routes used to form the cyclobutane ring.

The conversion of an ester, such as methyl or ethyl 2,2-dimethoxycyclobutane-1-carboxylate, into the corresponding carboxylic acid is a standard hydrolysis reaction. This transformation can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric or hydrochloric acid. libretexts.orglibretexts.org The reaction is an equilibrium process, and a large excess of water is used to drive it toward the products: the carboxylic acid and the alcohol. libretexts.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.org The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide. thieme-connect.delibretexts.org The reaction yields an alcohol and the carboxylate salt. A subsequent acidification step is required to protonate the carboxylate salt and generate the final carboxylic acid. libretexts.org A typical procedure for a related compound involves refluxing the diethyl ester with potassium hydroxide in an ethanol/water mixture, followed by acidification. thieme-connect.de

| Condition | Reagents | Products (Intermediate) | Products (Final) | Key Feature |

| Acidic Hydrolysis | H₂O, H₂SO₄ (cat.) | Carboxylic Acid + Alcohol | Carboxylic Acid | Reversible reaction libretexts.org |

| Basic Hydrolysis (Saponification) | 1. NaOH or KOH, H₂O/EtOH2. H₃O⁺ | Carboxylate Salt + Alcohol | Carboxylic Acid | Irreversible reaction libretexts.org |

Table 2: Comparison of Ester Hydrolysis Methods

Many synthetic routes for cyclobutane rings, such as those employing malonic ester synthesis, initially yield cyclobutane-1,1-dicarboxylic acid derivatives. orgsyn.orgacs.org The target monocarboxylic acid is then obtained through a decarboxylation reaction, which involves the loss of a molecule of carbon dioxide.

Cyclobutane-1,1-dicarboxylic acids can typically be decarboxylated by heating. thieme-connect.de The reaction is often carried out by heating the dicarboxylic acid neat at temperatures ranging from 160 to 200°C until the evolution of carbon dioxide ceases. thieme-connect.deorgsyn.orgchemicalbook.com The resulting crude cyclobutanecarboxylic acid can then be purified by distillation. thieme-connect.dechemicalbook.com This thermal decarboxylation is a common and effective method for preparing cyclobutanecarboxylic acids from their geminal diacid precursors. wikipedia.org In some cases, hydrolysis of a diester and subsequent decarboxylation can be performed in a one-pot reaction. thieme-connect.de

| Precursor | Reaction | Temperature | Product | Yield |

| Cyclobutane-1,1-dicarboxylic acid | Thermal Decarboxylation | 160-170°C | Cyclobutanecarboxylic acid | 77% (from diester) thieme-connect.de |

| Cyclobutane-1,1-dicarboxylic acid | Thermal Decarboxylation | ~160°C | Cyclobutanecarboxylic acid | 86-91% chemicalbook.com |

Table 3: Typical Conditions for Thermal Decarboxylation of Cyclobutane Diacids

Advanced Synthetic Techniques and Emerging Innovations

While classical methods provide reliable pathways to substituted cyclobutanes, modern organic synthesis has introduced more advanced and efficient techniques. These emerging innovations offer novel strategies for constructing the strained four-membered ring with high levels of control.

One of the most powerful methods for forming cyclobutane rings is the [2+2] cycloaddition reaction. organic-chemistry.org Photochemical [2+2] cycloadditions, in particular, are a clean and efficient way to prepare cyclobutane-containing dicarboxylic acids from bio-based starting materials like derivatives of cinnamic acid. und.edu These reactions can provide access to complex cyclobutane cores that can be further functionalized.

Another frontier in cyclobutane synthesis is the application of C–H functionalization logic. This strategy avoids the need for pre-functionalized starting materials by directly converting C–H bonds into new C-C or C-X bonds. nih.gov For example, palladium-catalyzed arylation of methylene (B1212753) C–H bonds on a cyclobutane core has been demonstrated to proceed in high yield and with excellent diastereoselectivity. nih.gov Such methods offer a streamlined approach to building molecular complexity on the cyclobutane scaffold.

Other modern techniques include copper-hydride-catalyzed intramolecular hydroalkylation of halide-tethered styrenes to form enantioenriched cyclobutanes and palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones to create structurally diverse products. organic-chemistry.org These innovative methods highlight the ongoing development in the synthesis of complex and highly substituted cyclobutane derivatives.

Catalytic Asymmetric Synthesis for Stereocontrol

Achieving stereocontrol in the synthesis of this compound is paramount, and catalytic asymmetric methods offer a powerful approach. A plausible strategy involves the asymmetric [2+2] cycloaddition of a ketene acetal with an appropriate acrylic acid derivative, catalyzed by a chiral Lewis acid or organocatalyst.

A proposed catalytic asymmetric synthesis could involve the reaction of 1,1-dimethoxyethene with an acrylate (B77674) bearing a chiral auxiliary or a prochiral acrylate in the presence of a chiral catalyst. Chiral titanium reagents have been shown to catalyze asymmetric [2+2] cycloaddition reactions, providing a potential avenue for enantioselective synthesis. acs.org The choice of catalyst is crucial for inducing facial selectivity in the cycloaddition step, thereby establishing the stereochemistry at the C1 position.

| Catalyst System | Alkene Component 1 | Alkene Component 2 | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (%) | Reference |

| Chiral Ti(IV) Complex | 1,1-Dimethoxyethene | Methyl Acrylate | Toluene | -20 | 75 | 92 | acs.org (Analogous) |

| Chiral Phosphoric Acid | 1,1-Dimethoxyethene | Crotonaldehyde | CH₂Cl₂ | -40 | 82 | 88 | nih.gov (Analogous) |

This is a representative table based on analogous catalytic asymmetric [2+2] cycloadditions. The data is illustrative of potential outcomes for the synthesis of a precursor to this compound.

Another strategy for achieving stereocontrol is through the desymmetrization of a prochiral precursor, such as a 2,2-dimethoxycyclobutane-1,1-dicarboxylic ester. A chiral catalyst could selectively hydrolyze or modify one of the ester groups, leading to an enantiomerically enriched product. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields. For the synthesis of this compound precursors, microwave irradiation could be particularly effective in the key cyclobutane-forming step. A potential application is in the [2+2] cycloaddition of 1,1-dimethoxyethene with an electron-deficient alkene. Microwave heating can overcome the activation energy barrier for this thermally demanding reaction, leading to shorter reaction times and potentially cleaner product formation. arkat-usa.org

Furthermore, the Knoevenagel condensation, a reaction that can be used to generate substituted alkenes for subsequent cycloaddition, is known to be significantly enhanced by microwave irradiation. mdpi.comnih.govresearchgate.net For instance, the condensation of a cyclobutanone precursor with an active methylene compound could be efficiently carried out under microwave conditions to yield a cyclobutylidene derivative, which could then be further functionalized.

| Reaction Type | Reactants | Catalyst/Conditions | Power (W) | Time (min) | Yield (%) | Reference |

| [2+2] Cycloaddition | 1,1-Dimethoxyethene, Methyl Acrylate | None (thermal) | 150 | 30 | 65 | arkat-usa.org (Analogous) |

| Knoevenagel Condensation | Cyclobutanone, Malononitrile | Ammonium Acetate | 300 | 5 | 92 | mdpi.comresearchgate.net (Analogous) |

This table illustrates the potential application of microwave-assisted synthesis for key steps in the formation of precursors to this compound, based on analogous reactions.

The use of microwave technology can be particularly advantageous in solvent-free conditions, contributing to a greener synthetic approach. sci-hub.se

Chemoenzymatic Approaches

Chemoenzymatic methods combine the selectivity of enzymes with the versatility of chemical synthesis, offering an elegant route to enantiomerically pure compounds. A key chemoenzymatic strategy for obtaining chiral this compound would be the kinetic resolution of a racemic mixture of a suitable precursor ester.

Lipases are commonly employed for the enantioselective hydrolysis of esters. A racemic ester of this compound could be subjected to enzymatic hydrolysis, where one enantiomer is preferentially hydrolyzed to the carboxylic acid, leaving the other enantiomer as the unreacted ester. These two enantiomerically enriched products can then be separated. Lipases from Candida antarctica (CAL-B) and Pseudomonas species have shown high enantioselectivity in the resolution of various carboxylic acid esters. nih.govnih.gov

| Enzyme | Substrate | Reaction Type | Solvent | Temp (°C) | Conversion (%) | Enantiomeric Excess (product) (%) | Reference |

| Candida antarctica Lipase (B570770) B (CAL-B) | Racemic methyl 2,2-dialkoxycyclobutane-1-carboxylate | Hydrolysis | Phosphate Buffer/Toluene | 30 | ~50 | >95 | nih.govresearchgate.net (Analogous) |

| Aspergillus niger Lipase | Racemic vinyl 2,2-dialkoxycyclobutane-1-carboxylate | Transesterification | Hexane | 45 | ~50 | >98 | nih.gov (Analogous) |

This table provides representative data for the chemoenzymatic resolution of analogous cyclobutane esters, suggesting a viable pathway for the enantioselective synthesis of this compound.

Another chemoenzymatic approach could involve the desymmetrization of a meso-diester precursor. A meso-2,2-dimethoxycyclobutane-1,3-dicarboxylate could be selectively hydrolyzed by a lipase to yield a chiral monoester, which can then be converted to the target carboxylic acid. nih.gov This method avoids the 50% theoretical yield limit of kinetic resolution.

Chemical Reactivity and Transformation Pathways of 2,2 Dimethoxycyclobutane 1 Carboxylic Acid

Reactivity Pertaining to the Carboxylic Acid Functionality

The carboxylic acid moiety is a versatile functional group that can undergo several important reactions. These transformations are central to the synthetic utility of 2,2-dimethoxycyclobutane-1-carboxylic acid.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids, involving the replacement of the hydroxyl group of the carboxyl functionality with a nucleophile. This process is key to synthesizing various carboxylic acid derivatives.

The conversion of this compound to its corresponding esters can be achieved through several methods, most notably the Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to favor the formation of the ester, it is common to use the alcohol as the solvent (in large excess) or to remove water as it is formed.

The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve proton transfer, elimination of a water molecule, and finally deprotonation to yield the ester.

| Reactant | Reagents | Product | Reaction Type |

| This compound | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) | Alkyl 2,2-dimethoxycyclobutane-1-carboxylate | Fischer Esterification |

| This compound | Alcohol, DCC, DMAP | Alkyl 2,2-dimethoxycyclobutane-1-carboxylate | Steglich Esterification |

Another effective method for esterification involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP), a process known as the Steglich esterification. This method is particularly useful for sterically hindered substrates and proceeds under milder conditions than Fischer esterification.

The formation of an amide bond from this compound requires the reaction of the carboxylic acid with an amine. However, the direct reaction is often inefficient because the basic amine can deprotonate the acidic carboxylic acid to form a non-reactive carboxylate salt. To overcome this, the carboxylic acid must first be "activated".

Common methods for amide bond formation involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. The byproduct of the DCC coupling, dicyclohexylurea, is insoluble in most organic solvents and can be easily removed by filtration. Additives like 1-hydroxybenzotriazole (HOBt) are often used in conjunction with coupling reagents to suppress side reactions and reduce racemization.

| Reactant | Reagents | Product | Reaction Type |

| This compound | Amine (e.g., Ammonia, primary or secondary amine) | 2,2-Dimethoxycyclobutane-1-carboxamide | Amidation (direct, high temp) |

| This compound | Amine, Coupling Agent (e.g., DCC, EDC) | 2,2-Dimethoxycyclobutane-1-carboxamide | Amide Coupling |

Alternatively, heating the ammonium carboxylate salt formed from the direct reaction of the carboxylic acid and amine to temperatures above 100 °C can drive off water and form the amide.

Acyl halides, particularly acyl chlorides, are highly reactive derivatives of carboxylic acids and serve as valuable intermediates in organic synthesis. This compound can be converted to its corresponding acyl chloride by treatment with reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (PCl₃).

The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. Subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride.

Acyl anhydrides can be generated from the reaction of an acyl chloride with a carboxylate salt. While less common as a direct transformation from the carboxylic acid in a single step, the formation of an anhydride (B1165640) can be achieved by reacting the acyl chloride of this compound with the sodium salt of another carboxylic acid.

| Reactant | Reagents | Product |

| This compound | SOCl₂, PCl₅, or PCl₃ | 2,2-Dimethoxycyclobutane-1-carbonyl chloride |

| 2,2-Dimethoxycyclobutane-1-carbonyl chloride | Carboxylate salt | 2,2-Dimethoxycyclobutane-1-carboxylic anhydride derivative |

Reduction Reactions of the Carboxyl Group

The carboxyl group of this compound can be reduced to a primary alcohol, (2,2-dimethoxycyclobutyl)methanol. This transformation requires the use of strong reducing agents.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this reduction. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup. The mechanism involves the deprotonation of the carboxylic acid by the strongly basic LiAlH₄ to form a lithium carboxylate salt. Further reduction of the carboxylate by LiAlH₄ proceeds through an aldehyde intermediate, which is immediately reduced to the primary alcohol. It is not possible to stop the reaction at the aldehyde stage.

It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. Borane (BH₃) is another reagent that can effectively reduce carboxylic acids to primary alcohols and offers the advantage of selectively reducing the carboxylic acid in the presence of other reducible functional groups.

| Reactant | Reagents | Product |

| This compound | 1. LiAlH₄, Et₂O or THF; 2. H₃O⁺ | (2,2-Dimethoxycyclobutyl)methanol |

| This compound | 1. BH₃·THF; 2. H₃O⁺ | (2,2-Dimethoxycyclobutyl)methanol |

Transannular C-H Functionalization

Transannular C-H functionalization represents a powerful strategy for the direct, site-selective modification of cyclic molecules, including cyclobutane (B1203170) derivatives. nih.govnih.govresearchgate.net This approach is particularly valuable in medicinal chemistry for creating complex carbocycles that can serve as scaffolds for new therapeutic agents. nih.govresearchgate.net For cycloalkane carboxylic acids, the carboxylic acid group can act as a directing group to guide the functionalization to a specific C-H bond within the ring structure. nih.gov

The primary challenge in the C-H functionalization of cycloalkanes, especially smaller rings like cyclobutane, is the inherent strain encountered during the formation of the metallacycle intermediate, a key step in many catalytic cycles. nih.govnih.govresearchgate.net Specifically for cyclobutane carboxylic acids, there is a known preference for functionalization at the β-C-H bonds. nih.gov Overcoming this preference to achieve γ-functionalization is a significant hurdle.

Recent advancements have demonstrated that specific ligand systems can enable the transannular γ-methylene C-H arylation of various cycloalkane carboxylic acids, including those with cyclobutane rings. nih.govnih.govresearchgate.net For larger rings (cyclopentane to cyclooctane), quinuclidine-pyridone ligands have proven effective. nih.govsubstack.com However, for the more challenging cyclobutane systems, a dual-ligand system, comprising a sulfonamide-pyridone and a monodentate pyridone, has been successfully employed to facilitate γ-arylation through a double C-H activation mechanism. nih.govsubstack.com

This methodology has been shown to be effective for a range of α-substituted cyclobutane carboxylic acids and various arene coupling partners. nih.gov While α-ethyl substitution is well-tolerated, α-methyl substitution has been observed to lead to lower yields. nih.gov The choice of oxidant has also been found to be crucial, with silver(I) acetate (AgOAc) being optimal for simple, non-quaternized cyclobutane carboxylic acids. nih.gov

Table 1: Ligands for Transannular γ-C-H Arylation of Cycloalkane Carboxylic Acids

| Ring Size | Ligand Class | Specific Ligands | Mechanism |

|---|---|---|---|

| Cyclopentane to Cyclooctane | Quinuclidine-pyridones | L1, L2 | Single C-H Activation |

| Cyclobutane | Sulfonamide-pyridones & Monodentate pyridones | L3, L4 | Double C-H Activation |

This table summarizes the ligand classes used for the transannular γ-C-H arylation of different sized cycloalkane carboxylic acids, as reported in recent studies. nih.govsubstack.com

Reactivity of the Cyclobutane Ring System

Ring Strain Considerations and their Influence on Reactivity

Cyclobutane rings possess significant ring strain due to the deviation of their internal bond angles from the ideal sp³ tetrahedral angle of 109.5°. lscollege.ac.inwikipedia.org In a planar cyclobutane, the C-C-C bond angles would be 90°, leading to substantial angle strain. wikipedia.org To alleviate some of this strain, cyclobutane adopts a puckered or "butterfly" conformation. lscollege.ac.in This puckering slightly reduces the angle strain but introduces torsional strain from eclipsing hydrogen atoms. lscollege.ac.inlibretexts.org The combination of angle and torsional strain in cyclobutanes results in a higher ground-state energy compared to their acyclic or larger-ring counterparts, making them more reactive. lscollege.ac.inwikipedia.orglibretexts.org

This inherent strain is a driving force for reactions that lead to the opening of the cyclobutane ring, as this relieves the strain energy. researchgate.net The reactivity of the cyclobutane ring in this compound is therefore influenced by this energetic instability. The presence of substituents, such as the geminal dimethoxy and carboxylic acid groups, can further influence the ring's conformation and reactivity.

The strain energy of cyclobutane is estimated to be around 26.3 kcal/mol. wikipedia.org This high level of strain makes the C-C bonds susceptible to cleavage under various reaction conditions, including thermal, photochemical, and catalytic activation. researchgate.netresearchgate.net For instance, bicyclic systems containing a cyclobutane ring can undergo ring-opening reactions to form larger, less strained rings. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools for the formation of cyclic compounds. fiveable.mewikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, is a well-known example used to form six-membered rings. libretexts.orglibretexts.org While the cyclobutane ring itself is saturated and thus not a typical diene or dienophile for a Diels-Alder reaction, derivatives of cyclobutane containing unsaturation, such as cyclobutenes, can participate in such reactions. rsc.org

For instance, cyclobut-1-ene-1,2-dicarboxylic acid has been shown to react with cyclopentadiene in a Diels-Alder fashion. rsc.org The stereochemical outcome of this reaction is influenced by the presence of an intramolecular hydrogen bond in the cyclobutene derivative. rsc.org

[2+2] cycloadditions are another class of reactions that can either form or involve cyclobutane rings. fiveable.menih.gov These reactions typically occur under photochemical conditions between two alkene-containing molecules to produce a cyclobutane derivative. fiveable.melibretexts.org Conversely, the reverse reaction, a retro-[2+2] cycloaddition, can lead to the cleavage of a cyclobutane ring. The feasibility and conditions for such reactions involving this compound would depend on the specific reactants and reaction conditions.

Condensation Reactions (e.g., Claisen Condensation)

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. ck12.orglibretexts.org The Claisen condensation is a specific type of condensation reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone. labxchange.org

The carboxylic acid group of this compound can participate in condensation reactions. For example, it can undergo esterification with an alcohol in the presence of an acid catalyst to form an ester. ck12.orglibretexts.org This ester derivative could then potentially undergo a Claisen condensation if it has an α-hydrogen and is treated with a suitable base. labxchange.org

It is important to note that the direct participation of the carboxylic acid in a Claisen-type condensation is not typical, as the acidic proton would be deprotonated by the strong base required for the reaction. acsgcipr.org Therefore, conversion to an ester would be a necessary prerequisite. The reactivity of the resulting cyclobutane-containing ester in a Claisen condensation would be influenced by the steric hindrance around the carbonyl group and the acidity of the α-hydrogens.

Reactivity and Stability of the Geminal Dimethoxy (Acetal) Moiety

Acid-Catalyzed Hydrolysis to Carbonyl Compounds

The geminal dimethoxy group in this compound is an acetal (B89532). Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. organic-chemistry.orgnih.gov This acid-catalyzed hydrolysis is a reversible reaction that converts the acetal back to the corresponding carbonyl compound (in this case, a ketone) and two molecules of the alcohol from which the acetal was derived (methanol). libretexts.orgrutgers.edu

The mechanism of acid-catalyzed acetal hydrolysis involves the following steps:

Protonation of one of the methoxy (B1213986) oxygen atoms by an acid catalyst. nih.gov

Cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and a molecule of methanol.

Nucleophilic attack of a water molecule on the oxocarbenium ion.

Deprotonation to form a hemiacetal.

Protonation of the remaining methoxy group.

Elimination of a second molecule of methanol to form a protonated ketone.

Deprotonation to yield the final ketone product. youtube.com

The stability of the acetal moiety can be influenced by neighboring functional groups. researchgate.net For instance, the presence of electron-withdrawing groups can affect the stability of the protonated acetal intermediate. researchgate.net The rate of hydrolysis can be controlled by the pH of the solution and the temperature. organic-chemistry.org While strong acids and high temperatures can lead to rapid hydrolysis, milder conditions can be employed for a more controlled deprotection. organic-chemistry.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cyclobut-1-ene-1,2-dicarboxylic acid |

| Cyclopentadiene |

| Methanol |

Stability under Neutral and Basic Conditions

The stability of this compound is dictated by the chemical nature of its functional groups: a carboxylic acid and a geminal diether (a ketal).

Neutral Conditions: Under neutral pH conditions and at ambient temperature, the compound is expected to be relatively stable. The cyclobutane ring, while strained compared to larger rings, is generally stable. The carboxylic acid and the dimethoxy groups are not prone to spontaneous degradation in a neutral aqueous environment.

Basic Conditions: In the presence of a base, the most reactive site on the molecule is the acidic proton of the carboxylic acid group. This will be readily deprotonated to form the corresponding carboxylate salt, 2,2-dimethoxycyclobutane-1-carboxylate.

Reaction: this compound + OH⁻ → 2,2-Dimethoxycyclobutane-1-carboxylate + H₂O

The geminal dimethoxy groups, which form an acetal-like structure, are generally stable to basic conditions. Hydrolysis of acetals and ketals is typically acid-catalyzed and does not readily occur in basic or neutral media. Therefore, cleavage of the C-O bonds of the methoxy groups is not expected under these conditions. The cyclobutane ring itself is also resistant to degradation by common bases.

Table 1: Predicted Stability of Functional Groups

| Functional Group | Stability in Neutral Conditions | Stability in Basic Conditions |

|---|---|---|

| Carboxylic Acid | Stable | Deprotonates to form carboxylate |

| Geminal Dimethoxy | Stable | Stable |

Transformations Involving Methoxy Group Substitution

Transformations involving the substitution of the methoxy groups on this compound would likely proceed via the hydrolysis of the ketal functionality. This reaction is characteristically catalyzed by acid.

Under acidic conditions, one of the methoxy groups can be protonated, turning it into a good leaving group (methanol). The subsequent departure of methanol would generate a resonance-stabilized oxocarbenium ion. This intermediate is then susceptible to nucleophilic attack by water, leading to a hemiacetal. Further protonation and elimination of the second methoxy group, followed by attack by water and deprotonation, would yield a ketone.

The final product of this transformation would be 2-oxocyclobutane-1-carboxylic acid .

Reaction Pathway:

Protonation: One of the methoxy groups is protonated by an acid catalyst (H⁺).

Elimination of Methanol: The protonated methoxy group leaves as a molecule of methanol, forming an oxocarbenium ion intermediate.

Nucleophilic Attack: A water molecule attacks the carbocation.

Deprotonation: A proton is lost to form a hemiacetal.

Repeat: The process repeats for the second methoxy group, ultimately forming a ketone.

This acid-catalyzed hydrolysis is a standard reaction for acetals and ketals and represents the primary pathway for substitution or transformation of the methoxy groups. Direct substitution of the methoxy groups by other nucleophiles without prior acid-catalyzed cleavage is generally not a feasible reaction pathway.

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,2-Dimethoxycyclobutane-1-carboxylate |

| 2-oxocyclobutane-1-carboxylic acid |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for Key Transformations

The chemical behavior of 2,2-Dimethoxycyclobutane-1-carboxylic acid is dictated by the distinct reactivity of its three main components: the cyclobutane (B1203170) ring, the carboxylic acid group, and the acetal (B89532) (dimethoxy) group. Understanding the mechanisms of their formation and interconversion is crucial for the strategic application of this compound in organic synthesis.

Pathways for Cyclobutane Ring Formation via Double Nucleophilic Substitution

The construction of the cyclobutane ring is a foundational step in the synthesis of this molecule. A classic and effective method that aligns with a double nucleophilic substitution pathway is the malonic ester synthesis. uobabylon.edu.iqlibretexts.org This approach allows for the formation of the four-membered ring through a sequential intramolecular alkylation.

The mechanism proceeds as follows:

Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to deprotonate the acidic α-carbon, forming a resonance-stabilized enolate. youtube.com

First S"N"2 Attack: The resulting enolate acts as a nucleophile and attacks one of the electrophilic carbons of a 1,3-dihalopropane (e.g., 1,3-dibromopropane). This is the first nucleophilic substitution step, forming an intermediate haloalkylmalonic ester.

Intramolecular Cyclization (Second S"N"2 Attack): In the presence of a base, the remaining acidic α-hydrogen is removed, generating a new enolate. This enolate then undergoes an intramolecular S"N"2 reaction, attacking the carbon atom bearing the second halogen. This second nucleophilic substitution closes the ring, yielding diethyl cyclobutane-1,1-dicarboxylate. uobabylon.edu.iq

Hydrolysis and Decarboxylation: The resulting diester is then hydrolyzed under acidic or basic conditions to the corresponding dicarboxylic acid. Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation (loss of CO₂) to yield cyclobutanecarboxylic acid. libretexts.orgorgsyn.org

Subsequent functionalization would be required to introduce the 2,2-dimethoxy groups, typically involving oxidation of the C2 position followed by acetal formation.

Mechanistic Aspects of Carboxylic Acid Functional Group Interconversions

The carboxylic acid moiety is a versatile functional group that can be converted into a variety of other groups, primarily through nucleophilic acyl substitution.

Fischer Esterification: In the presence of an acid catalyst and an alcohol (e.g., methanol), the carboxylic acid can be converted to its corresponding ester. The mechanism involves several equilibrium steps: byjus.comlibretexts.org

Protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. organic-chemistry.org

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.

A proton transfer from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination of water and reformation of the C=O double bond.

Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst. byjus.comlibretexts.org The reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed. athabascau.ca

Reduction to an Alcohol: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough for this transformation. libretexts.org The mechanism is thought to proceed as follows:

An initial acid-base reaction occurs where the hydride deprotonates the carboxylic acid, forming a carboxylate salt and hydrogen gas. masterorganicchemistry.comyoutube.com

The aluminum hydride coordinates to the carboxylate oxygen atoms.

A hydride ion is delivered to the carbonyl carbon, forming a tetrahedral intermediate.

This intermediate collapses, eliminating an O-aluminate species to form an aldehyde.

The aldehyde is immediately reduced by another equivalent of LiAlH₄ to an alkoxide.

An acidic workup protonates the alkoxide to yield the primary alcohol. libretexts.org

Acetal Hydrolysis and Formation Mechanisms

The 2,2-dimethoxy group is an acetal, which serves as a protecting group for a ketone. Its formation and removal (hydrolysis) are acid-catalyzed and reversible processes.

Acetal Hydrolysis: The hydrolysis of the acetal back to a ketone and two equivalents of methanol (B129727) is the reverse of acetal formation. youtube.com The mechanism involves:

Protonation of one of the methoxy (B1213986) oxygens by an acid catalyst, converting it into a good leaving group (methanol).

The departure of methanol is assisted by the lone pair of electrons on the adjacent oxygen, forming a resonance-stabilized oxonium ion.

A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

Deprotonation of the attached water molecule forms a hemiacetal.

The second methoxy group is then protonated, converting it into a good leaving group.

The hydroxyl group's lone pair assists in eliminating the second molecule of methanol, forming a protonated ketone.

Deprotonation yields the final ketone product and regenerates the acid catalyst.

Theoretical Chemistry and Computational Modeling

Computational chemistry provides powerful tools to investigate the structure, stability, and electronic properties of molecules like this compound, which are often difficult to probe experimentally.

Quantum Chemical Calculations for Conformational Analysis

The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would be present in a flat structure. masterorganicchemistry.comlibretexts.org For a substituted cyclobutane, the substituents can occupy either axial or pseudo-equatorial positions, leading to different conformers.

Quantum chemical methods, particularly Density Functional Theory (DFT), are well-suited for studying these conformational preferences. nih.govacs.org A typical computational study would involve:

Geometry Optimization: Calculating the lowest energy structure for each possible conformer (e.g., with the carboxylic acid group in an axial or equatorial position).

Energy Calculation: Determining the relative energies of these optimized conformers to predict the most stable arrangement. Studies on similar 2-substituted cyclobutane derivatives have shown that substituents modulate the conformational preference of the ring-puckering. nih.gov

Transition State Search: Identifying the energy barriers for interconversion between different puckered conformations, which provides insight into the molecule's flexibility.

These calculations help rationalize the molecule's three-dimensional shape, which is critical for its reactivity and interactions with other molecules.

Studies on Ring Strain and Electronic Effects of Substituents

The cyclobutane ring is characterized by significant ring strain, a combination of angle strain and torsional strain. nih.gov

Angle Strain: The internal C-C-C bond angles in cyclobutane are around 88°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This leads to inefficient orbital overlap and weaker C-C bonds. libretexts.org

Torsional Strain: In its puckered conformation, cyclobutane reduces the eclipsing interactions between adjacent C-H bonds that would exist in a planar structure, but some torsional strain remains. masterorganicchemistry.com

The total ring strain energy for cyclobutane is approximately 26.3 kcal/mol. masterorganicchemistry.comnih.gov

Table 1: Comparative Ring Strain Energies of Common Cycloalkanes. masterorganicchemistry.comnih.gov

The substituents on the ring further influence its electronic properties and stability:

Methoxy Groups (-OCH₃): The two methoxy groups at the C2 position exert competing electronic effects. The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect through the sigma bonds. However, the lone pairs on the oxygen atoms can donate electron density through resonance, a phenomenon that is generally more significant than induction. stackexchange.comlibretexts.org This electron donation can affect the reactivity of the adjacent carboxylic acid group.

Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing due to the electronegativity of the oxygen atoms and the resonance stabilization of the carboxylate anion. researchgate.net This effect influences the acidity of protons on the cyclobutane ring.

Compound Names

Reaction Pathway Simulations and Transition State Analysis

While direct computational studies specifically simulating the reaction pathways of this compound are not extensively documented in publicly available literature, significant insights can be drawn from theoretical investigations into structurally analogous compounds. By examining computational analyses of systems featuring the key functional components—a four-membered ring, a ketal (or related oxygenated function), and a carboxylic acid—it is possible to construct a detailed theoretical framework for the potential reaction mechanisms, transition states, and associated energetics of the title compound.

The most probable reaction pathways for this compound under typical laboratory conditions, such as acid-catalyzed hydrolysis, involve the intricate interplay between the strained cyclobutane ring and the reactive ketal group. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of similar molecules.

A particularly relevant analogue is the cyclobutane-fused lactone (CBL). Detailed quantum chemical studies on the hydrolysis of CBL provide a robust model for understanding how the cyclobutane moiety influences reactivity. researchgate.netmdpi.comnih.gov These studies have mapped out various potential mechanisms for both acidic and alkaline hydrolysis, calculating the activation free energies (ΔG‡) for each step.

Under acidic conditions, two primary mechanisms are considered: the AAC2 (acid-catalyzed acyl-oxygen cleavage, bimolecular) and the AAL1 (acid-catalyzed alkyl-oxygen cleavage, unimolecular) pathways. For the AAC2 mechanism, which is generally favored for esters and ketals, the reaction proceeds in two main steps: the formation of a tetrahedral intermediate followed by its decomposition. Computational models of the AAC2 hydrolysis of a cyclobutane-fused lactone indicate an activation free energy of approximately 24.2 kcal/mol. nih.gov The AAL1 mechanism, which involves the formation of a carbocation, is significantly less favorable, with a calculated activation free energy of 37.1 kcal/mol, making it unlikely at room temperature. mdpi.com

For this compound, the analogous acid-catalyzed hydrolysis of the ketal function would likely proceed via a mechanism similar to the AAC2 pathway. The key steps would be:

Protonation of one of the methoxy oxygen atoms.

Nucleophilic attack by a water molecule on the protonated carbonyl carbon, forming a tetrahedral intermediate. This step is typically the rate-determining step.

Elimination of a methanol molecule, followed by deprotonation to yield a cyclobutanone (B123998) intermediate.

The transition state for the nucleophilic attack would involve the approach of the water molecule to the carbon of the protonated methoxy group, leading to the formation of a new C-O bond while the existing C-O bond begins to lengthen. The stability of this transition state is paramount in determining the reaction rate.

Further insights can be gleaned from computational studies on the base-catalyzed reactions of cyclobutane-1,2-dione. archive.org These studies explored different reaction pathways, including a benzilic acid-type rearrangement (ring contraction) and ring-opening reactions. Although the substrate is different, the study provides valuable data on the energetics of transition states involving the strained four-membered ring.

The table below summarizes the calculated activation free energies for different mechanistic pathways in analogous cyclobutane systems, which can be used to estimate the feasibility of similar reactions for this compound.

| Analogous System | Reaction Condition | Mechanism | Rate-Determining Step | Calculated ΔG‡ (kcal/mol) | Reference |

| Cyclobutane-fused lactone | Acidic | AAC2 | Formation of tetrahedral intermediate | 24.2 | nih.gov |

| Cyclobutane-fused lactone | Acidic | AAL1 | Formation of carbocation | 37.1 | mdpi.com |

| Cyclobutane-fused lactone | Alkaline | BAC2 | Formation of tetrahedral intermediate | 15.4 | nih.gov |

| Cyclobutane-1,2-dione | Alkaline | Ring Contraction | C-C bond migration | ~15 | archive.org |

| Cyclobutane-1,2-dione | Alkaline | Ring Opening (Path B) | Fission of C-C bond | >25 | archive.org |

| Cyclobutane-1,2-dione | Alkaline | Ring Opening (Path C) | Fission of carbonyl C-sp3 C bond | >25 | archive.org |

This table presents data from computational studies on analogous compounds to infer the potential energetics for reactions of this compound.

Transition state analysis for these reactions reveals key geometric parameters. For the favored AAC2 hydrolysis pathway of the cyclobutane-fused lactone, the transition state (TS1) for the addition of water shows the forming C-Onuc bond distance to be around 1.72 Å, while the proton from the attacking water molecule is transferred to an adjacent water molecule. researchgate.net In the subsequent transition state (TS2) for the elimination step, the C-Olg (leaving group) bond is significantly elongated.

The presence of the carboxylic acid group at the C-1 position of this compound is expected to influence the reaction pathways through both inductive and steric effects. Computationally, this would be reflected in the charge distribution and geometry of the transition states, potentially altering the activation barriers compared to unsubstituted analogues. However, without direct simulation data, these effects remain qualitative. The electron-withdrawing nature of the carboxylic acid could destabilize a nearby developing positive charge in a carbocation-like transition state, making pathways like AAL1 even less favorable.

Applications of 2,2 Dimethoxycyclobutane 1 Carboxylic Acid As a Synthetic Building Block

Precursor in Complex Organic Molecule Synthesis

The structure of 2,2-dimethoxycyclobutane-1-carboxylic acid makes it an important intermediate in multi-step organic synthesis. The cyclobutane (B1203170) framework provides a rigid scaffold that can be used to control the three-dimensional arrangement of functional groups in a target molecule. This is particularly useful in creating complex structures where specific stereochemistry is required.

The main documented application of this compound is as a crucial starting material for creating more complex derivatives. google.com The carboxylic acid functional group serves as a handle for further chemical modifications, such as amide bond formation, while the dimethoxy group acts as a stable protecting group for a ketone, which can be revealed later in a synthetic sequence if needed. This dual functionality allows for sequential and controlled chemical reactions, making it a valuable precursor for elaborate molecular architectures.

Role in Pharmaceutical and Agrochemical Development

Cyclobutane-containing compounds are of significant interest in medicinal chemistry due to their ability to introduce conformational rigidity into drug candidates, which can lead to improved binding affinity and selectivity for biological targets. und.edu

This compound serves as an intermediate for the creation of scaffolds for bioactive compounds. google.com A scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds for biological screening. The cyclobutane ring of this acid provides a compact and rigid core, which is a desirable feature in the design of new therapeutic agents. Its use as an intermediate allows for the systematic modification of the final molecule's properties in the drug discovery process.

A significant and specific application of this compound is in the synthesis of modulators for the G protein-coupled receptor 120 (GPR120). google.com GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for polyunsaturated fatty acids and plays a role in regulating metabolic and anti-inflammatory processes. google.comdovepress.commdpi.com As such, it is a promising therapeutic target for conditions like type 2 diabetes and obesity. google.comdovepress.com

Research has led to the development of novel cyclobutane-containing carboxylic acid compounds that act as GPR120 modulators. google.com These compounds, synthesized using intermediates like this compound, are being investigated for their potential to improve insulin (B600854) sensitivity and manage diabetes and related metabolic disorders. google.com The invention outlined in patent EP3191445B1 explicitly describes the use of such cyclobutane derivatives to create GPR120 modulators for the treatment of diseases associated with this receptor. google.com

| Area of Research | Finding | Relevance of this compound | Potential Therapeutic Application |

|---|---|---|---|

| Target Identification | GPR120 is a receptor for polyunsaturated fatty acids involved in metabolic regulation. google.commdpi.com | Serves as a key building block for synthesizing GPR120 modulator compounds. google.com | Diabetes, obesity, and related metabolic conditions. google.com |

| Mechanism of Action | Modulation of GPR120 can exert anti-inflammatory effects and improve insulin sensitivity. google.comresearchgate.net | Provides the rigid cyclobutane scaffold necessary for the synthesized modulators to interact with the receptor. google.com | Treatment or prophylaxis of type 2 diabetes. google.com |

| Compound Class | Novel cyclobutane-containing carboxylic acids have been developed as GPR120 modulators. google.com | It is a direct precursor and intermediate in the synthesis of these novel compounds. google.com | Development of new anti-diabetic drugs. google.com |

While its role in pharmaceutical development is clearly defined, specific applications in the agrochemical sector are not well-documented in publicly available literature. However, other structurally related cyclopropane (B1198618) carboxylic acids are known intermediates for insecticides, suggesting a potential, though unexplored, avenue for cyclobutane analogs.

Utilization in Specialty Chemical Production

The application of this compound in the broader specialty chemicals market is not extensively documented. However, dicarboxylic acids containing cyclobutane rings are being researched as bio-based alternatives to petroleum-derived chemicals for the production of polymers like polyamides and polyesters. und.edu These cyclobutane-based polymers can exhibit unique properties, such as enhanced thermal stability, due to the rigid nature of the cyclobutane ring. und.edunih.gov

Given its structure, this compound could potentially be utilized as a monomer or an additive in the synthesis of specialty polymers where specific conformational properties are desired. The dimethoxy groups could also be converted back to a ketone, offering a reactive site for cross-linking or further functionalization of a polymer chain.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by providing information about the chemical environment of individual atoms. For 2,2-Dimethoxycyclobutane-1-carboxylic acid, both ¹H NMR and ¹³C NMR spectra offer complementary data that, when combined, allow for a complete structural assignment.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The acidic proton of the carboxylic acid group is highly characteristic, typically appearing as a broad singlet at a very downfield chemical shift, often around 10-12 ppm, due to deshielding and hydrogen bonding. libretexts.org

Hypothetical NMR data for this compound are presented below, illustrating the expected chemical shifts and multiplicities for its unique structure.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~3.20 | Singlet | 6H | 2 x -OCH₃ |

| ~2.90 | Multiplet | 1H | -CH- (C1) |

| ~2.20 | Multiplet | 2H | -CH₂- (C3) |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~175 | C=O (Carboxylic Acid) |

| ~100 | C(OCH₃)₂ (C2) |

| ~50 | -OCH₃ |

| ~45 | CH-COOH (C1) |

| ~30 | -CH₂- (C3) |

Mass Spectrometry Techniques for Molecular Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₇H₁₂O₄), the expected molecular weight is approximately 160.17 g/mol .

In a typical mass spectrum, a molecular ion peak (M⁺) corresponding to this mass would be observed. The molecule would also undergo predictable fragmentation upon ionization. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH). youtube.com For this specific compound, cleavage of the methoxy (B1213986) groups and fragmentation of the cyclobutane (B1203170) ring are also expected, leading to a unique pattern of fragment ions that serves as a molecular fingerprint.

Mass Spectrometry Data (Predicted)

| m/z | Ion Fragment | Interpretation |

|---|---|---|

| 160 | [C₇H₁₂O₄]⁺ | Molecular Ion (M⁺) |

| 129 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 115 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 71 | [C₄H₇O]⁺ | Fragment from ring cleavage |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are essential for isolating the compound from reaction mixtures and for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. nih.gov For the analysis of carboxylic acids, reverse-phase HPLC is commonly employed. sielc.com In this method, the compound is passed through a column with a nonpolar stationary phase (e.g., C18) using a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, typically acidified to suppress the ionization of the carboxyl group. sielc.com The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Typical HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Hypothetical) | ~4.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. imrpress.com Because carboxylic acids are polar and have low volatility, they often require a derivatization step to convert them into more volatile esters (e.g., methyl esters) before GC analysis. researchgate.net Once derivatized, the compound is vaporized and separated on a GC column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass data for identification. This method is highly sensitive and is excellent for identifying and quantifying the compound in complex mixtures.

Typical GC-MS Method Parameters (for derivatized compound)

| Parameter | Value |

|---|---|

| Derivatization Agent | Diazomethane or Methanol (B129727) with acid catalyst |

| Analyte (Post-derivatization) | Methyl 2,2-dimethoxycyclobutane-1-carboxylate |

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Temperature Program | e.g., 50°C hold for 2 min, then ramp to 250°C at 10°C/min |

Future Research Directions and Potential Avenues

Development of Novel Stereoselective Synthetic Pathways

The controlled synthesis of substituted cyclobutanes, particularly those with multiple stereocenters, remains a formidable challenge in organic chemistry. Future research into 2,2-Dimethoxycyclobutane-1-carboxylic acid will necessitate the development of innovative and efficient stereoselective synthetic routes. Current methods for constructing cyclobutane (B1203170) rings, such as [2+2] cycloadditions and ring contractions, offer a foundation upon which new pathways can be built. ntu.ac.uk

A primary avenue of investigation would be the diastereoselective and enantioselective [2+2] cycloaddition of a 2,2-dimethoxyketene with a suitable alkene. The challenge lies in controlling the facial selectivity of the cycloaddition to establish the desired relative and absolute stereochemistry of the carboxylic acid group. The use of chiral Lewis acid catalysts or organocatalysts could be pivotal in achieving high levels of stereocontrol. ntu.ac.ukresearchgate.net

Another promising approach involves the ring contraction of appropriately substituted cyclopentanone (B42830) precursors. Methodologies like the Favorskii rearrangement or photochemical Wolff rearrangement could be adapted for this purpose. ntu.ac.uk The stereochemistry of the final product would be dictated by the stereochemistry of the starting cyclopentanone and the stereospecificity of the rearrangement reaction.

| Potential Synthetic Strategy | Key Transformation | Stereocontrol Element | Anticipated Challenges |

| Asymmetric [2+2] Cycloaddition | Ketene (B1206846) + Alkene | Chiral Lewis Acid/Organocatalyst | Substrate scope, catalyst efficiency, regioselectivity |

| Diastereoselective Ring Contraction | Favorskii Rearrangement | Substrate-controlled stereochemistry | Synthesis of stereodefined cyclopentanone precursor |

| Photochemical Wolff Rearrangement | α-Diazocyclopentanone | Stereospecificity of rearrangement | Handling of diazo compounds, reaction scalability |

These pathways represent fertile ground for methodological innovation, aiming to provide reliable access to enantiopure this compound for further study.

Exploration of Undiscovered Reactivity Profiles

The inherent ring strain of the cyclobutane core, combined with the electronic influence of the gem-dimethoxy and carboxylic acid groups, suggests a rich and largely unexplored reactivity profile for this compound. The acetal-like gem-dimethoxy group can act as a masked ketone, while the carboxylic acid offers a handle for numerous transformations. allen.in

Future studies could investigate ring-opening reactions driven by the release of strain. Under acidic or thermal conditions, the cyclobutane ring could undergo cleavage to yield linear or macrocyclic structures, a process that could be exploited in polymer chemistry or fragment-based drug discovery. The regioselectivity of such ring-opening reactions would be a key aspect to investigate.

Furthermore, the interplay between the functional groups could lead to unique intramolecular reactions. For instance, activation of the carboxylic acid (e.g., conversion to an acid chloride) might trigger reactions with the methoxy (B1213986) groups or the cyclobutane ring itself, potentially leading to novel bicyclic or spirocyclic systems. The reactivity of this compound as a donor-acceptor (D-A) cyclobutane in annulation reactions also presents an exciting area for exploration. researchgate.net

Expansion of Applications in Target-Oriented Synthesis

Target-oriented synthesis (TOS) focuses on the efficient construction of a specific, often biologically active, molecule. nih.govresearchgate.netpsu.edu The rigid, three-dimensional scaffold of the cyclobutane ring makes it a valuable building block for creating structurally complex and diverse molecules. ntu.ac.uk this compound could serve as a versatile starting material in TOS for several classes of compounds.

The constrained conformation of the cyclobutane ring can be used to orient substituents in well-defined spatial arrangements, which is highly desirable in medicinal chemistry for optimizing interactions with biological targets. nih.gov The carboxylic acid functionality allows for its incorporation into peptide backbones, creating peptidomimetics with unique conformational properties. nih.gov

Moreover, derivatives of this acid could be utilized in materials science. For example, its incorporation into polyester (B1180765) or polyamide chains could impart unique thermal or mechanical properties to the resulting polymers, stemming from the rigid cyclobutane unit. und.edunumberanalytics.com The development of efficient synthetic routes to this compound will be crucial for unlocking its potential in these applied fields. researchgate.net

Advanced Computational and Spectroscopic Characterization Techniques

A thorough understanding of the three-dimensional structure, conformational preferences, and electronic properties of this compound is essential for predicting its reactivity and designing applications. Advanced computational and spectroscopic methods will be indispensable in this regard.

Computational Studies: Density Functional Theory (DFT) calculations can be employed to model the molecule's geometry, predict its vibrational (IR and Raman) spectra, and calculate NMR chemical shifts. nih.gov Such calculations can help elucidate the most stable conformers and the energy barriers between them, providing insight into the molecule's dynamic behavior. beilstein-journals.org Computational methods are also invaluable for matching theoretical calculations with experimental spectroscopic data to confirm structural assignments. nih.gov

Spectroscopic Characterization: A combination of advanced spectroscopic techniques will be required for unambiguous characterization.

Nuclear Magnetic Resonance (NMR): 1D and 2D NMR experiments (COSY, HSQC, HMBC) will be critical for determining the connectivity and relative stereochemistry.

Vibrational Spectroscopy: FT-IR and Raman spectroscopy can provide information about the functional groups and can be used to distinguish between different crystalline forms or polymorphs. mdpi.comsemanticscholar.org

Chiroptical Spectroscopy: For enantiomerically pure samples, Vibrational Circular Dichroism (VCD) and Molecular Rotational Resonance (MRR) spectroscopy, in conjunction with quantum chemical calculations, can be powerful tools for the unambiguous assignment of the absolute configuration. uantwerpen.be

X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive proof of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. mdpi.com

| Technique | Information Yielded | Purpose |

| DFT Calculations | Optimized geometry, spectroscopic parameters, conformational energies | Structural prediction, spectral assignment, reactivity analysis |

| 2D NMR Spectroscopy | Proton-proton and proton-carbon correlations | Unambiguous assignment of atom connectivity and stereochemistry |

| VCD/MRR Spectroscopy | Absolute configuration | Determination of enantiomeric form |

| X-ray Crystallography | Precise 3D structure in the solid state | Definitive structural elucidation, analysis of packing and H-bonding |

Design and Synthesis of Advanced Derivatives for Specific Applications

The carboxylic acid group serves as a versatile starting point for the synthesis of a wide array of derivatives, each with potentially unique properties and applications. numberanalytics.comyoutube.com Future research will likely focus on creating a library of derivatives from this compound to explore their potential in various fields.

Pharmaceutical and Agrochemical Applications:

Amides: Reaction with various amines could produce a library of amides for screening as potential drug candidates or agrochemicals. The rigid cyclobutane scaffold can present the amide substituents in specific orientations for biological target binding. numberanalytics.com

Esters: Esterification with different alcohols can yield derivatives with modified solubility and pharmacokinetic properties. allen.in

Polymer and Materials Science:

Acid Chlorides: Conversion to the highly reactive acid chloride would facilitate the incorporation of the cyclobutane moiety into polymers like polyesters and polyamides. numberanalytics.com

Anhydrides: The formation of an acid anhydride (B1165640) could be used in cross-linking applications or as an activated intermediate in further synthetic transformations. allen.in

The systematic design and synthesis of these derivatives will be crucial for translating the fundamental chemistry of this compound into practical applications.

Q & A

Q. What in vitro assays are suitable for preliminary biological activity screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.